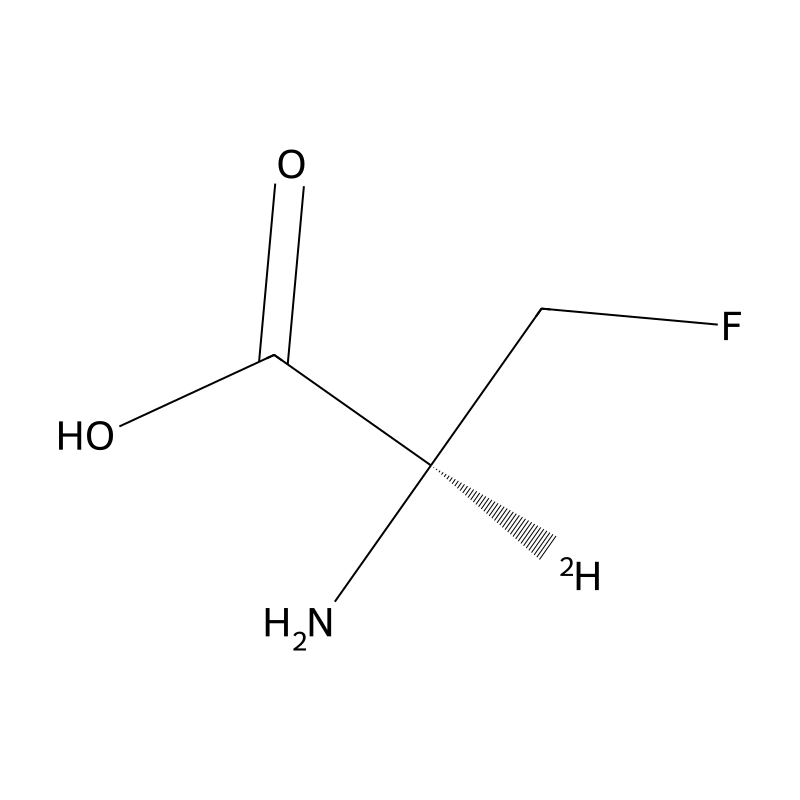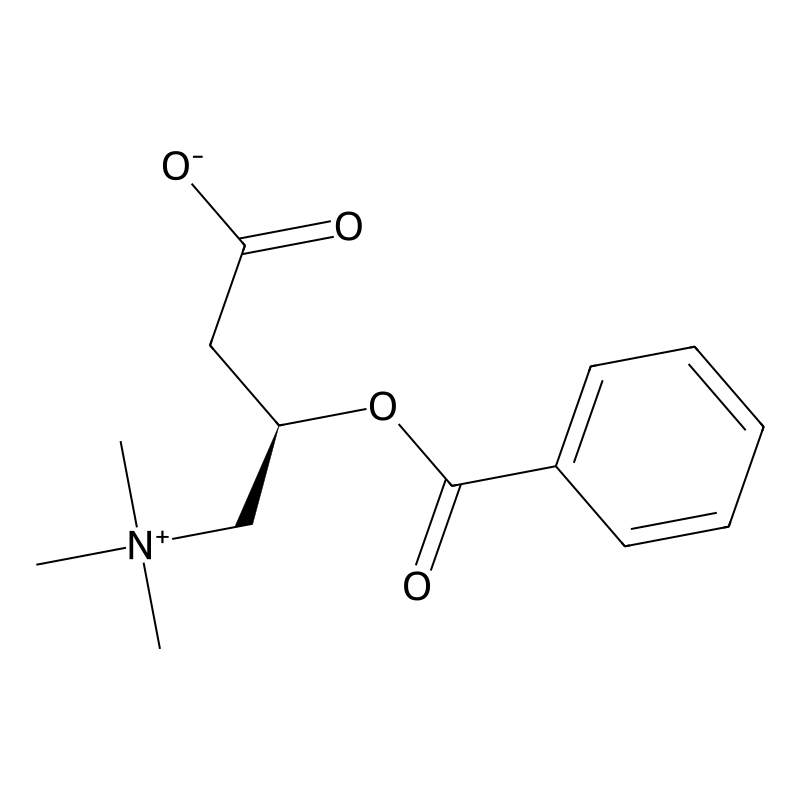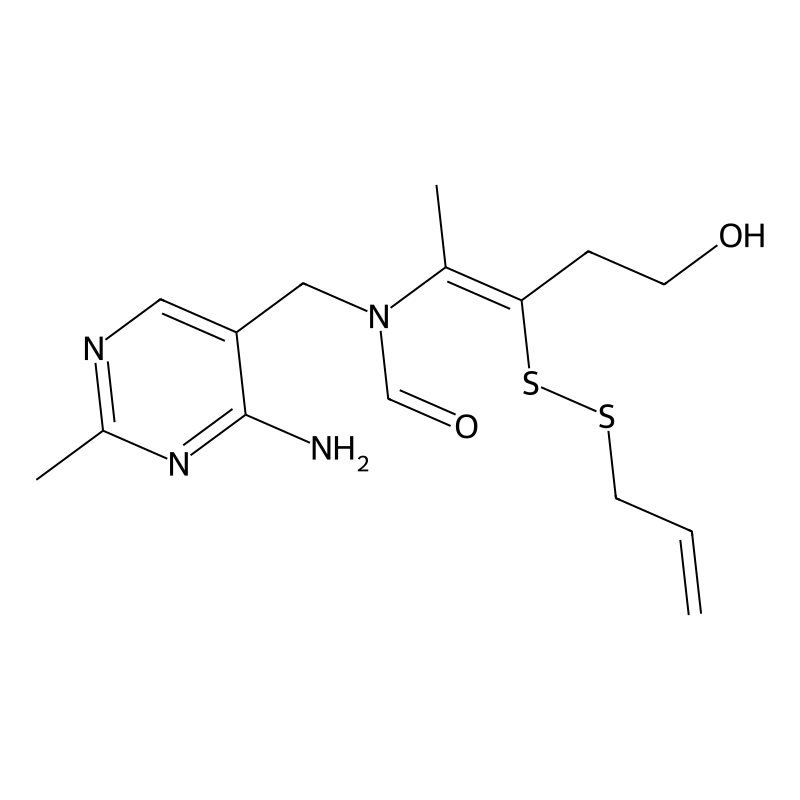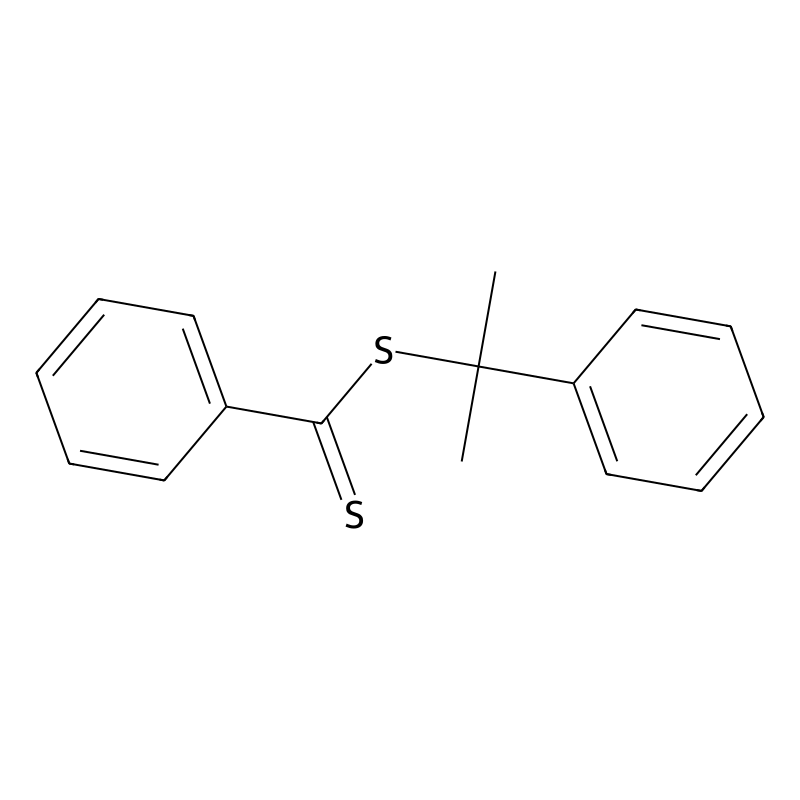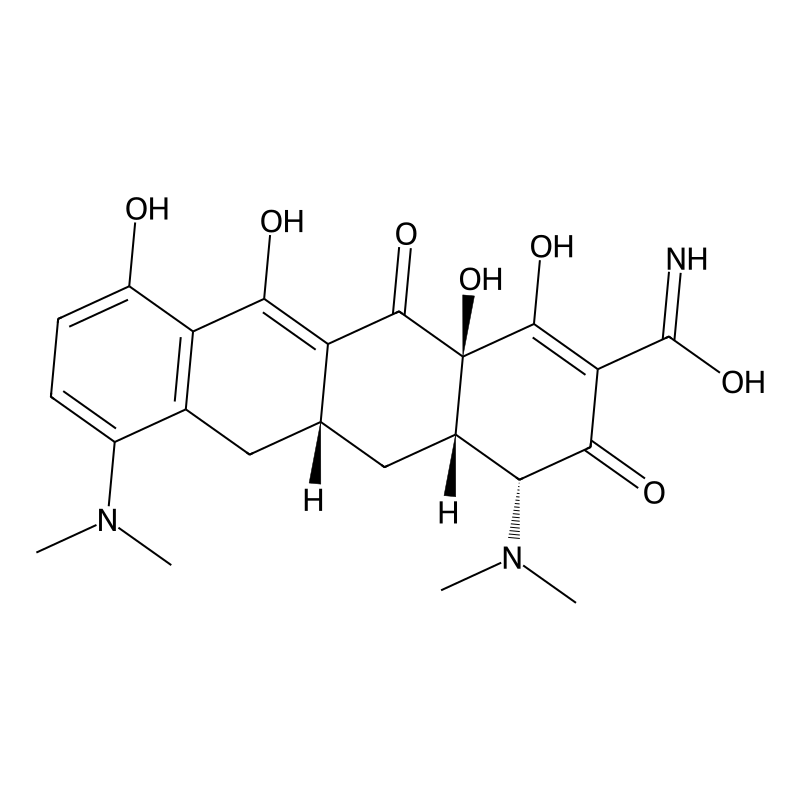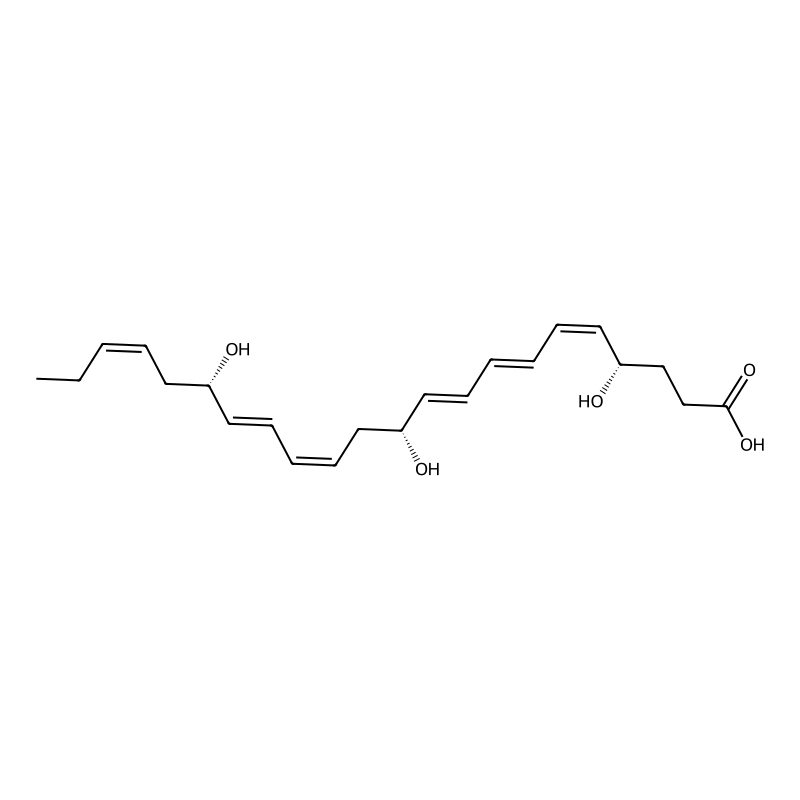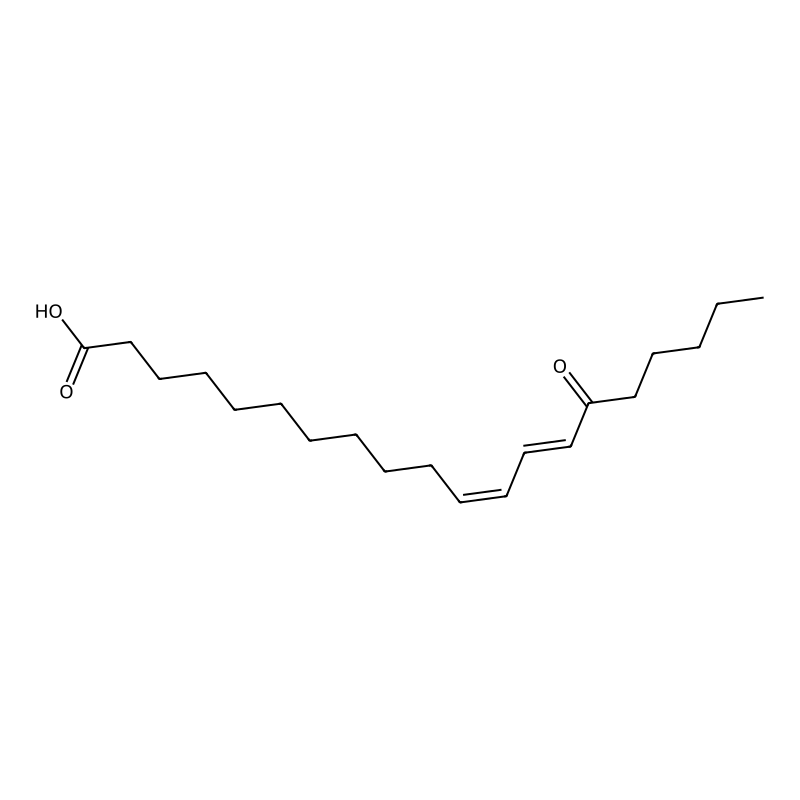Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
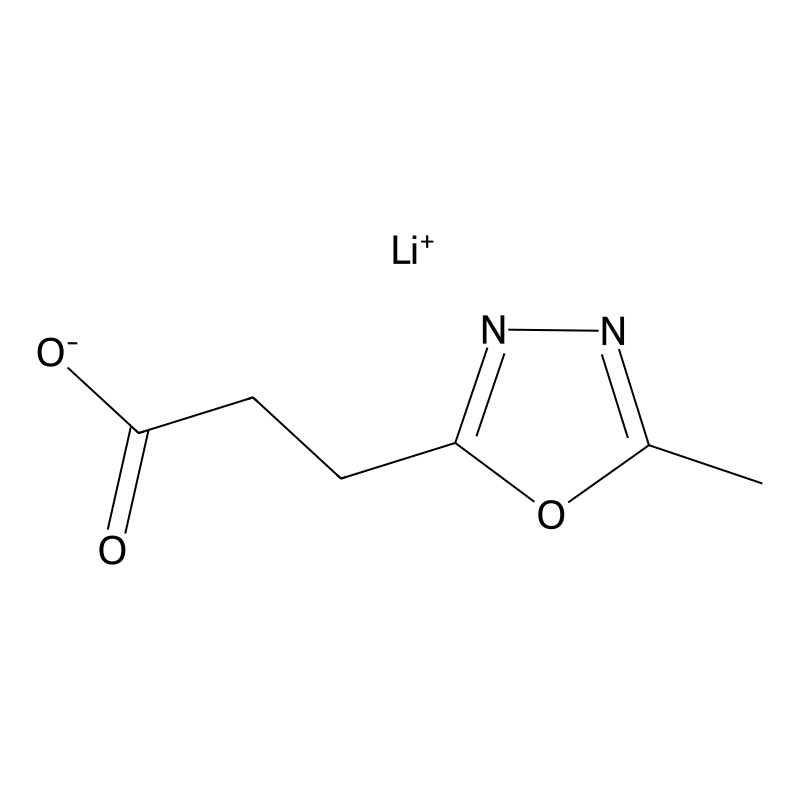
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Material Science
Application Summary: In material science, this compound is utilized for its potential as a high-energy core due to its favorable oxygen balance and positive heat of formation .
Methods of Application: Researchers synthesize various derivatives of oxadiazoles, including the lithium ion variant, to explore their properties as energetic materials. These syntheses often involve the use of activating agents like TBTU for the O-acylation step and are conducted under controlled temperatures and solvent conditions .
Results and Outcomes: The derivatives demonstrate a range of responses to heat and impact, from relatively inert to extremely sensitive. The specific properties of the lithium ion variant contribute to the development of materials with desired energetic characteristics .
Medicinal Chemistry
Application Summary: In medicinal chemistry, the lithium ion variant of oxadiazole is explored for its pharmacological potential, particularly as part of the pharmacophore in drug design .
Methods of Application: The compound is incorporated into larger molecular structures to test its efficacy in various biological assays. It’s often compared against control drugs like glibenclamide to assess its glucose-reducing capabilities .
High Energy Molecules
Application Summary: Oxadiazole derivatives are investigated for their use as high-energy molecules due to their energetic behavior and stability .
Methods of Application: The synthesis of these molecules involves careful manipulation of substituents to achieve the desired energy balance. The lithium ion variant is studied for its contribution to the overall energy content of the molecule .
Results and Outcomes: The compounds exhibit a range of energetic behaviors, with some showing potential as components in high-energy applications .
Ionic Salts
Application Summary: The lithium ion variant is also studied for its role in the formation of ionic salts, which have applications in various chemical processes .
Methods of Application: Researchers explore the electrochemical properties of these salts, focusing on their stability and reactivity under different conditions .
Results and Outcomes: Findings suggest that these salts can be tailored for specific uses, such as catalysts or in energy storage systems .
Pharmaceutical Compounds
Application Summary: This compound’s derivatives are part of ongoing research to develop new pharmaceutical compounds with improved efficacy and safety profiles .
Methods of Application: The lithium ion variant is used in the synthesis of new drugs, where its impact on the pharmacokinetics and pharmacodynamics of the drug is assessed through various in vitro and in vivo studies .
Results and Outcomes: Some studies have reported derivatives with better performance in lowering glucose levels compared to existing drugs, suggesting potential for development into new antidiabetic treatments .
Energetic Materials
Application Summary: The compound is of interest for its application in energetic materials, which are crucial in the development of explosives, propellants, and pyrotechnics .
Methods of Application: Synthetic routes are developed to incorporate the lithium ion variant into energetic materials, optimizing for stability and energy release .
Results and Outcomes: Research indicates that these materials can be engineered to have precise ignition and burn rates, making them suitable for controlled applications in the field of energetics .
Coordination Chemistry
Application Summary: This compound is studied for its role in coordination chemistry, where it may act as a ligand to form coordination complexes with various metals .
Methods of Application: The compound’s ability to donate electrons to metal centers is analyzed through various spectroscopic and crystallographic methods. Researchers investigate the stability and geometry of the resulting complexes .
Results and Outcomes: The studies contribute to understanding how such ligands can influence the properties of metal complexes, which is valuable for catalysis and materials science .
Organic Synthesis
Application Summary: The lithium ion variant is used in organic synthesis as a building block for constructing more complex organic molecules .
Methods of Application: It is employed in various reactions, including nucleophilic substitutions and cycloadditions, under controlled conditions to ensure the desired outcome .
Results and Outcomes: The use of this compound has led to the synthesis of a variety of organic molecules, showcasing its versatility as a reagent .
Analytical Chemistry
Application Summary: In analytical chemistry, this compound is used as a standard or reagent in the quantitative analysis of various substances .
Methods of Application: It is utilized in chromatography and spectrometry to calibrate instruments or as a reference in the determination of unknown compounds .
Results and Outcomes: The compound’s consistent behavior under analytical conditions makes it a reliable standard for various analytical techniques .
Chemical Education
Application Summary: This compound serves as an example in chemical education to illustrate concepts such as ligand behavior, coordination chemistry, and organic synthesis .
Methods of Application: Educators use it in laboratory experiments to demonstrate synthesis techniques, reaction mechanisms, and analytical methods .
Results and Outcomes: Students gain hands-on experience and a deeper understanding of theoretical concepts through the practical application of this compound .
Environmental Chemistry
Application Summary: Research into the environmental impact of this compound and its derivatives is crucial for assessing its ecological footprint .
Methods of Application: Studies involve examining the compound’s stability, degradation pathways, and potential toxicity in various environmental conditions .
Results and Outcomes: The findings help in determining the safety and environmental guidelines for the use and disposal of this compound .
Nanotechnology
Application Summary: The compound is explored for its potential use in the creation of nanomaterials due to its unique chemical properties .
Methods of Application: Nanoparticles and nanocomposites are synthesized using this compound as a precursor or functionalizing agent .
Results and Outcomes: Research has shown that it can contribute to the development of nanomaterials with specific properties for use in electronics, medicine, and energy storage .
Anticancer Research
Application Summary: The compound is being investigated for its potential use in anticancer treatments due to its ability to interact with various biological pathways .
Methods of Application: It is used in the synthesis of molecules that target specific cancer cells. The compound’s efficacy is tested through cell viability assays and animal models .
Results and Outcomes: Some derivatives have shown the ability to inhibit the growth of cancer cells, indicating a promising avenue for the development of new anticancer drugs .
Vasodilator Development
Application Summary: Researchers are exploring the use of this compound in the development of vasodilators, which can help in treating cardiovascular diseases .
Methods of Application: The compound is tested for its ability to relax blood vessels in vitro and in vivo. Its effects on blood pressure and flow are measured using various biomedical instruments .
Results and Outcomes: Initial studies suggest that certain derivatives can effectively dilate blood vessels, which could lead to new treatments for hypertension and other cardiovascular conditions .
Anticonvulsant Formulations
Application Summary: The lithium ion variant is being studied for its potential as an anticonvulsant, which could be beneficial for patients with epilepsy .
Methods of Application: Derivatives are synthesized and their effects on neuronal activity are assessed through electrophysiological recordings and seizure models .
Results and Outcomes: Some compounds have demonstrated the ability to reduce seizure frequency and severity, offering hope for new epilepsy treatments .
Antidiabetic Agents
Application Summary: This compound is part of ongoing research to create more effective antidiabetic agents due to its influence on glucose metabolism .
Methods of Application: The compound is incorporated into molecules that are tested for their ability to lower blood glucose levels in diabetic models .
Results and Outcomes: Derivatives have been found to be more effective than some control drugs, such as glibenclamide, in reducing glucose levels .
Energetic Behavior Analysis
Methods of Application: The compounds are subjected to thermal and impact sensitivity tests to determine their suitability for use as energetic materials .
Results and Outcomes: The range of responses to heat and impact helps in designing compounds with specific energetic properties for industrial use .
Natural Product Synthesis
Application Summary: The 1,2,4-oxadiazole derivatives, which include the lithium ion variant, are important in the synthesis of natural products and biologically active molecules .
Methods of Application: These derivatives are used in the synthesis of complex natural products through various organic reactions, leveraging their unique chemical properties .
Results and Outcomes: The synthesis of these natural products contributes to the understanding of biological processes and the development of new drugs .
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a lithium salt derived from the combination of lithium ions and a propanoate group linked to a 5-methyl-1,3,4-oxadiazole moiety. This compound features a unique oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, contributing to its chemical and biological properties. The presence of lithium ions is significant as they are known for their role in various biological processes and therapeutic applications, particularly in mood stabilization and neuroprotection.
The chemical reactivity of lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can be influenced by the oxadiazole ring. Reactions typically involve the formation of coordination complexes with metal ions or nucleophilic substitutions involving the propanoate group. Notably, the oxadiazole derivatives have been explored for their potential as antimicrobial agents, showcasing varied reactivity depending on substituents on the oxadiazole ring .
Lithium compounds are widely recognized for their psychotropic effects, particularly in the treatment of bipolar disorder. The oxadiazole derivatives exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that compounds containing the oxadiazole scaffold can inhibit specific transcription factors involved in gene expression related to cell growth and survival . The presence of lithium may enhance these effects through modulation of cellular signaling pathways.
The synthesis of lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate typically involves:
- Formation of the Oxadiazole Ring: This can be achieved through cyclocondensation reactions involving hydrazides and carboxylic acids or acid chlorides.
- Lithiation: Lithium salts can be introduced through direct reaction with lithium hydroxide or lithium carbonate in an appropriate solvent.
- Salt Formation: The final product is obtained by neutralizing the resulting acid with lithium hydroxide to form the lithium salt.
These methods allow for the efficient synthesis of various oxadiazole derivatives with tailored properties .
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has potential applications in:
- Pharmaceuticals: As a therapeutic agent for mood disorders due to its lithium content.
- Antimicrobial Agents: The oxadiazole component may provide antibacterial and antifungal properties.
- Material Science: Potential use in developing new materials with specific electronic or optical properties due to the unique structure of the oxadiazole ring.
Interaction studies involving lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate focus on its binding affinity with various biological targets. Research indicates that compounds featuring oxadiazoles can interact with enzymes and receptors, influencing pathways such as apoptosis and inflammation. These interactions are crucial for understanding the therapeutic potential of this compound in treating diseases linked to oxidative stress and inflammation .
Several compounds share structural characteristics with lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Lithium Acetate | Lithium salt of acetic acid | Simpler structure | Mood stabilization |
| 5-Methyl-1,3,4-Oxadiazole | Standalone oxadiazole | No lithium component | Antimicrobial activity |
| Lithium Carbonate | Lithium salt of carbonate | Established mood stabilizer | Used in bipolar disorder treatment |
| 5-Aryl-1,3,4-Oxadiazol-2-thioalkanoic Acids | Oxadiazole with thioalkanoic acid | Variability in side chains | Inhibitory effects on transcription factors |
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate stands out due to its dual functionality as both a lithium source and an oxadiazole derivative, potentially enhancing its therapeutic efficacy compared to other compounds lacking this unique combination .

